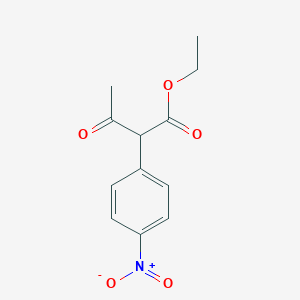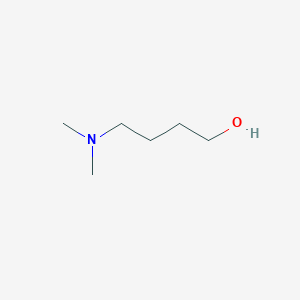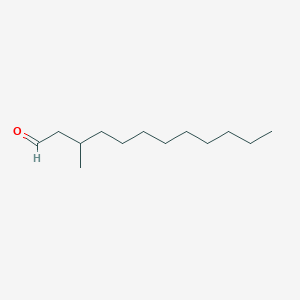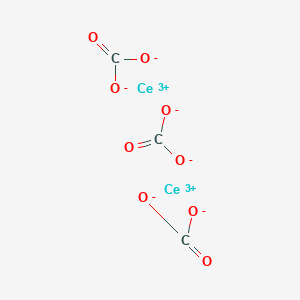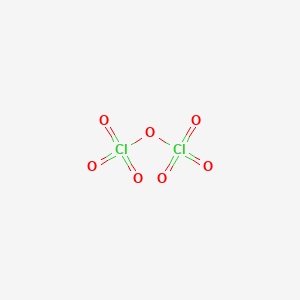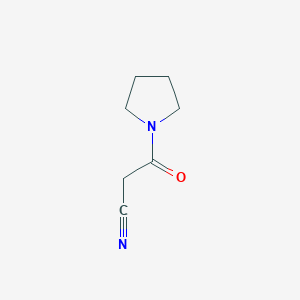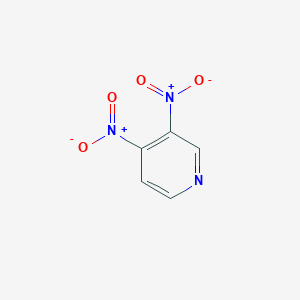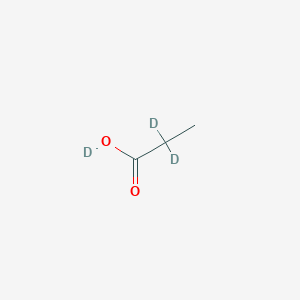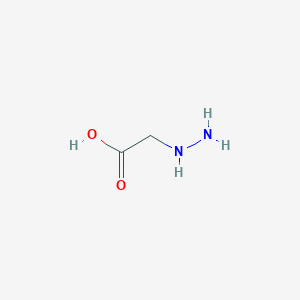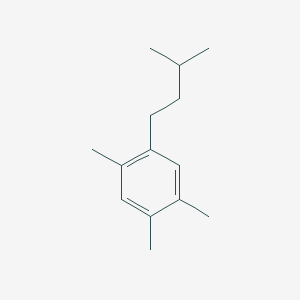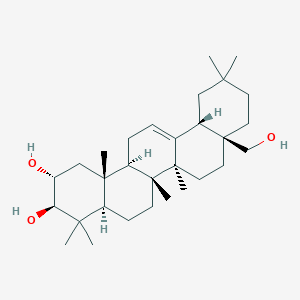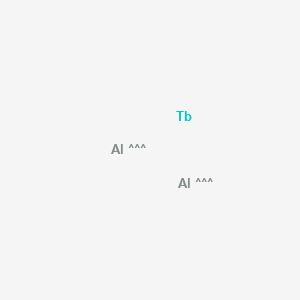
Trihexacosylaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexacosylaluminium is an organoaluminium compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. It is a long-chain fatty acid derivative of aluminium that has a chain length of 26 carbon atoms. Trihexacosylaluminium is a white, waxy solid that is insoluble in water but soluble in non-polar solvents.
Mecanismo De Acción
The mechanism of action of trihexacosylaluminium is not fully understood. However, it is believed to interact with the cell membrane and disrupt its structure and function. This leads to the inhibition of various cellular processes, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
Trihexacosylaluminium has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Furthermore, it has been shown to have immunomodulatory effects, which could be useful in the treatment of various autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using trihexacosylaluminium in lab experiments include its high purity, stability, and low toxicity. However, its insolubility in water can make it difficult to work with in aqueous systems. Additionally, its high melting point can make it difficult to handle at room temperature.
Direcciones Futuras
There are several future directions for the research on trihexacosylaluminium. One potential area of research is the development of novel materials using trihexacosylaluminium as a building block. Another area of research is the investigation of its potential use as an anticancer agent. Furthermore, the immunomodulatory effects of trihexacosylaluminium could be further explored for the treatment of autoimmune diseases.
Conclusion:
In conclusion, trihexacosylaluminium is a unique organoaluminium compound that has potential applications in various fields of science. Its synthesis method is highly efficient, and it exhibits a wide range of biochemical and physiological effects. While it has some limitations in lab experiments, its advantages make it a promising compound for further research.
Métodos De Síntesis
The synthesis of trihexacosylaluminium involves the reaction of aluminium chloride with hexacosanol in the presence of a Lewis acid catalyst. This method is highly efficient and yields a high purity product. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Aplicaciones Científicas De Investigación
Trihexacosylaluminium has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antitumor, and antiviral activities. It has also been studied for its potential use in the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
10449-71-5 |
|---|---|
Nombre del producto |
Trihexacosylaluminium |
Fórmula molecular |
C78H159Al |
Peso molecular |
1124.1 g/mol |
Nombre IUPAC |
tri(hexacosyl)alumane |
InChI |
InChI=1S/3C26H53.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-26H2,2H3; |
Clave InChI |
GMKBFBZIBLGMTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCC |
Otros números CAS |
10449-71-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



